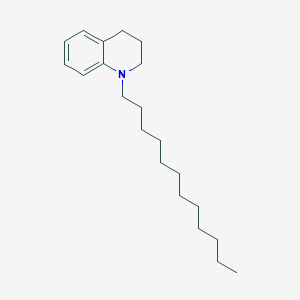
1-Dodecyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes . The presence of a dodecyl group (a twelve-carbon alkyl chain) attached to the nitrogen atom of the tetrahydroquinoline ring enhances its lipophilicity and potential biological activity.
Preparation Methods
The synthesis of 1-Dodecyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:
Hydrogenation of Quinoline: This method involves the hydrogenation of quinoline in the presence of a catalyst such as palladium or platinum.
N-Alkylation of Tetrahydroquinoline: Another common method is the N-alkylation of 1,2,3,4-tetrahydroquinoline with dodecyl halides (e.g., dodecyl bromide) in the presence of a base such as potassium carbonate.
Multicomponent Reactions: Recent advances in multicomponent reactions have provided efficient routes for the synthesis of tetrahydroquinoline derivatives.
Chemical Reactions Analysis
1-Dodecyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Scientific Research Applications
1-Dodecyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for the development of bioactive molecules with potential therapeutic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Industrial Applications: The compound is used in the production of dyes, antioxidants, and photosensitizers.
Mechanism of Action
The mechanism of action of 1-Dodecyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
1-Dodecyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds:
Properties
CAS No. |
110259-96-6 |
|---|---|
Molecular Formula |
C21H35N |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
1-dodecyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C21H35N/c1-2-3-4-5-6-7-8-9-10-13-18-22-19-14-16-20-15-11-12-17-21(20)22/h11-12,15,17H,2-10,13-14,16,18-19H2,1H3 |
InChI Key |
BZFIRYYQHGARKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















